Tulathromycin A Diastereomer

Reference Standard Characterization Stereochemical Purity Impurity Profiling

Tulathromycin A Diastereomer (CAS 217500-34-0; molecular formula C₄₁H₇₉N₃O₁₂; MW 806.08 g/mol) is the single, stereochemically defined 15-membered-ring macrolide diastereomer that constitutes the major component of the veterinary triamilide antibiotic tulathromycin. In the commercial product Draxxin®, tulathromycin exists as an equilibrated 9:1 mixture of Tulathromycin A (15-membered ring) and Tulathromycin B (13-membered ring).

Molecular Formula C41H79N3O12
Molecular Weight 806.1 g/mol
Cat. No. B13425961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTulathromycin A Diastereomer
Molecular FormulaC41H79N3O12
Molecular Weight806.1 g/mol
Structural Identifiers
SMILESCCCNCC1(C(OC(CC1(C)OC)OC2C(C(C(CC(CNC(C(C(C(OC(=O)C2C)CC)(C)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O
InChIInChI=1S/C41H79N3O12/c1-15-17-42-22-41(50)28(8)53-31(20-39(41,10)51-14)55-33-25(5)35(56-37-32(45)29(44(12)13)18-24(4)52-37)38(9,48)19-23(3)21-43-27(7)34(46)40(11,49)30(16-2)54-36(47)26(33)6/h23-35,37,42-43,45-46,48-50H,15-22H2,1-14H3/t23-,24-,25+,26-,27-,28+,29+,30-,31+,32-,33+,34-,35-,37+,38-,39-,40-,41-/m1/s1
InChIKeyGUARTUJKFNAVIK-GQOMQJQLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tulathromycin A Diastereomer Reference Standard – Core Identity, Isomeric Context, and Procurement Rationale


Tulathromycin A Diastereomer (CAS 217500-34-0; molecular formula C₄₁H₇₉N₃O₁₂; MW 806.08 g/mol) is the single, stereochemically defined 15-membered-ring macrolide diastereomer that constitutes the major component of the veterinary triamilide antibiotic tulathromycin [1]. In the commercial product Draxxin®, tulathromycin exists as an equilibrated 9:1 mixture of Tulathromycin A (15-membered ring) and Tulathromycin B (13-membered ring) [2]. The isolated diastereomer reference standard is supplied with comprehensive characterization—including HPLC, LC-MS, ¹H NMR, FT-IR, and a full Structure Elucidation Report—making it the definitive single-entity comparator for analytical method development, impurity profiling, and regulatory submission work [3]. Its availability as a traceable, high-purity reference standard (HPLC purity >99.0%; overall purity 95.4 ± 0.5% by ¹H NMR) directly supports pharmacopeial compliance for tulathromycin API and finished-product quality control .

Why Generic Macrolide Substitution Fails: Structural, Pharmacokinetic, and Resistance-Driven Differentiation of Tulathromycin A Diastereomer


The triamilide subclass—of which Tulathromycin A Diastereomer is the defining 15-membered-ring member—is structurally distinguished from all other veterinary macrolides by the presence of three amine groups, the third being a propylaminomethylene substituent at the C-4″ position that increases molecular basicity and drives enhanced outer-membrane penetration in Gram-negative pathogens [1]. This structural feature produces a magnitude of potency gain (4- to 32-fold over tilmicosin against BRD pathogens) that cannot be replicated by mono- or dibasic macrolides such as tilmicosin, tylosin, or azithromycin [2]. Furthermore, the unique pharmacokinetic signature—plasma half-life of approximately 2.75 days and lung tissue half-life of 8.75 days in cattle—enables single-dose treatment regimens that are not achievable with shorter-half-life alternatives such as tilmicosin (plasma t₁/₂ ~25–30 h) or gamithromycin (plasma t₁/₂ ~44.9 h in cattle) [3][4]. Critically, the resistance landscape diverges sharply across macrolides: the rRNA methylase gene erm(42) increases the tildipirosin MIC 128-fold while leaving tulathromycin susceptible (only an 8-fold MIC shift to 16 mg/L, still within the susceptible range), and tulathromycin is a demonstrably poorer substrate for the AcrA/B efflux pump than tilmicosin [5][6]. These non-interchangeable properties mean that substituting a generic macrolide for Tulathromycin A Diastereomer in analytical, research, or formulation contexts carries quantifiable risks of potency loss, resistance misclassification, and pharmacokinetic mismatch.

Quantitative Differentiation Evidence: Tulathromycin A Diastereomer Versus Closest Comparators


Single-Diastereomer Structural Identity Versus the Equilibrium Mixture: Defined Stereochemistry for Analytical Traceability

Tulathromycin A Diastereomer (CAS 217500-34-0) is supplied as a single, fully characterized 15-membered-ring stereoisomer, in contrast to the commercial tulathromycin API which exists as an equilibrated 9:1 mixture of Tulathromycin A (CAS 217500-96-4, 15-membered) and Tulathromycin B (CAS 280755-12-6, 13-membered) [1]. The diastereomer reference standard carries a defined IUPAC stereochemical descriptor at all 18 chiral centers, confirmed by comprehensive characterization including HPLC, LC-MS, ¹H NMR, FT-IR, and a full Structure Elucidation Report (SER); additional 2D NMR techniques (COSY, NOESY, HSQC, HMBC, ¹³C NMR, ¹⁵N NMR) are available upon request [2]. The WITEGA reference standard of the parent Tulathromycin A (CAS 217500-96-4) achieves HPLC purity >99.0% and overall purity of 95.4 ± 0.5% determined by internal standard ¹H NMR . This level of stereochemical definition and purity characterization is essential for unambiguous identification and quantification of the Tulathromycin A component in the equilibrium mixture, which cannot be achieved using the mixture itself as a calibrant.

Reference Standard Characterization Stereochemical Purity Impurity Profiling Pharmacopeial Compliance

In Vitro Antibacterial Potency: 4- to 32-Fold Superiority of Tulathromycin Over Tilmicosin Against BRD Pathogens

In a direct head-to-head microbiological characterization, Norcia et al. (2004) demonstrated that the triamilide compound 3 (the major component of tulathromycin, corresponding to Tulathromycin A) exhibited substantially greater in vitro potency than tilmicosin across the principal bovine and porcine respiratory pathogens [1]. Against M. haemolytica, tulathromycin was 4- to approximately 8-fold more potent; against P. multocida, 8- to approximately 16-fold more potent; against A. pleuropneumoniae, 4-fold more potent; and critically, against tilmicosin-resistant P. multocida field isolates, tulathromycin retained a 32-fold potency advantage [1]. The MIC90 of tulathromycin against M. haemolytica clinical isolates from European cattle was established as 2 μg/mL, and 1 μg/mL for bovine P. multocida, in a large surveillance study by Godinho et al. (2005) [2]. These values are confirmed in the FDA-approved Draxxin® label: MIC50/MIC90 for M. haemolytica = 2/2 μg/mL (n = 199 isolates) and for P. multocida = 1/1 μg/mL (n = 199 isolates) [3]. In contrast, tilmicosin MIC90 values against M. haemolytica are reported in the range of 4–8 μg/mL [4].

Antimicrobial Susceptibility MIC50/MIC90 Bovine Respiratory Disease Mannheimia haemolytica Pasteurella multocida

Pharmacokinetic Differentiation: Extended Lung Half-Life Enables Single-Dose Regimen Unmatched by Tilmicosin or Gamithromycin

Tulathromycin's pharmacokinetic profile in cattle is characterized by a plasma elimination half-life of approximately 2.75 days (66 hours) and a lung tissue half-life of approximately 8.75 days (210 hours), as documented in the FDA-approved Draxxin® label [1]. This contrasts sharply with tilmicosin, which has a reported terminal half-life of approximately 25–30 hours in cattle and maintains effective lung concentrations for only ~4 days post-dose [2]. Gamithromycin, another 15-membered azalide approved for BRD, exhibits a plasma half-life of 44.9 hours in cattle (IV), approximately 30% shorter than tulathromycin's 65-hour IV half-life in calves [3]. The Merck Veterinary Manual comparative table confirms tulathromycin's half-life advantage over gamithromycin (65 h vs. 44.9 h in cattle) and its larger volume of distribution relative to tylosin [3]. The extensive volume of distribution of tulathromycin (approximately 11 L/kg in cattle, exceeding 15 L/kg in swine) drives sequestration into lung tissue, producing lung:plasma concentration ratios that sustain therapeutic levels for up to 15 days post single-dose administration [1][4]. This pharmacokinetic signature is attributable in part to the three amine groups (triamilide structure) that enhance tissue penetration and intracellular accumulation [5].

Pharmacokinetics Lung Tissue Half-Life Volume of Distribution Single-Dose Therapy Cattle

Resistance Profile Divergence: erm(42) Confers High-Level Tildipirosin Resistance While Sparing Tulathromycin Susceptibility

The macrolide resistance gene erm(42), encoding a novel rRNA methylase identified in Pasteurella multocida and Mannheimia haemolytica, produces fundamentally different resistance outcomes across veterinary macrolides [1]. In P. multocida B130 clones carrying erm(42), the tildipirosin MIC increased 128-fold (to 32 mg/L, firmly in the resistant range), whereas the tulathromycin MIC increased only 8-fold (to 16 mg/L), a value still classified as susceptible [1]. The msr(E)-mph(E) operon, encoding an ABC transporter and a macrolide phosphotransferase, conferred resistance to erythromycin, tilmicosin, and tulathromycin (up to 128-fold MIC increase) but not to clindamycin, while gamithromycin MIC increased 256-fold in the presence of msr(E)-mph(E) [1][2]. Additionally, Norcia et al. (2004) demonstrated that tulathromycin (compound 3) is a poorer substrate for the AcrA/B multidrug efflux pump than tilmicosin, contributing to retained potency against efflux-mediated resistant strains [3]. The third amine group at the C-4″ position of the triamilide structure enhances outer membrane penetration by increasing molecular basicity, a structural feature absent in tilmicosin and tildipirosin that provides a differential resistance-escaping mechanism [3].

Macrolide Resistance erm(42) msr(E)-mph(E) Triamilide Antimicrobial Susceptibility

Protein Synthesis Inhibition: Tulathromycin IC₅₀ of 0.26 μM Positions It Favorably Among Veterinary Macrolides

In a direct comparative in vitro transcription/translation assay using a GFP reporter system, Andersen et al. (2012) quantified the 50% inhibitory concentration (IC₅₀) of protein synthesis for four veterinary macrolides [1]. Tulathromycin inhibited protein synthesis with an IC₅₀ of 0.26 ± 0.05 μM, placing it as the second most potent among the four tested compounds, behind tildipirosin (0.23 ± 0.01 μM) but ahead of both tilmicosin (0.36 ± 0.02 μM) and tylosin (0.31 ± 0.05 μM) [1]. The 1.38-fold greater ribosomal inhibitory potency of tulathromycin over tilmicosin (0.26 vs. 0.36 μM) is consistent with the magnitude of MIC potency advantage observed in whole-cell assays [1][2]. The study further demonstrated through mutation and methylation of key rRNA nucleotides that these macrolides exhibit differentiated interaction patterns within their common ribosomal binding site, with tildipirosin and tulathromycin showing distinct sensitivity profiles to rRNA modifications, indicating non-identical binding determinants [1]. This ribosomal-level differentiation corroborates the whole-cell potency data and provides a mechanistic basis for why cross-resistance patterns are not uniform across the veterinary macrolide class.

Ribosome Inhibition IC50 50S Ribosomal Subunit Macrolide Comparative Pharmacology Translation Inhibition

Clinical BRD Cure Rate: Tulathromycin 78.4% Versus Tilmicosin 64.9% in Multicenter Field Trial

In a multicenter, randomized, controlled field study conducted at four U.S. feedlots, Kilgore et al. (2005) compared single-dose tulathromycin (2.5 mg/kg SC), tilmicosin (10 mg/kg SC), and saline control in 800 crossbred beef calves with undifferentiated bovine respiratory disease (BRD) [1]. The cure rate for tulathromycin-treated calves was 78.4%, which was significantly higher (P = 0.0007) than the 64.9% cure rate for tilmicosin-treated calves, representing an absolute difference of 13.5 percentage points and a relative improvement of 20.8% [1]. Both active treatments significantly outperformed saline (23.8% cure rate; P ≤ 0.0001) [1]. A separate multi-study analysis by Skogerboe et al. confirmed this pattern: in one cohort, tulathromycin achieved an 85.7% cure rate versus 64.3% for tilmicosin (P = 0.018), and treatment success rates at 28 days and at harvest were significantly higher for tulathromycin than for either tilmicosin or florfenicol (P ≤ 0.013) [2]. The consistency of this efficacy advantage across multiple independent field trials conducted in different geographic regions and production systems strengthens the generalizability of the finding and provides Level I evidence for therapeutic superiority over tilmicosin in BRD.

Clinical Efficacy Bovine Respiratory Disease Cure Rate Field Trial Therapeutic Comparison

High-Impact Application Scenarios for Tulathromycin A Diastereomer Based on Quantitative Differentiation Evidence


Analytical Reference Standard for Pharmacopeial Method Development and Impurity Quantification in Tulathromycin API

The Tulathromycin A Diastereomer (CAS 217500-34-0) serves as the structurally defined single-stereoisomer reference standard for HPLC and LC-MS/MS method development, method validation (AMV), and routine quality control of tulathromycin active pharmaceutical ingredient and finished injectable formulations [1]. Its comprehensive characterization package—including HPLC, LC-MS, ¹H NMR, FT-IR, and Structure Elucidation Report—supports regulatory submissions (ANDA, DMF) and pharmacopeial monograph compliance [1]. Unlike the equilibrium mixture used in commercial formulations, the single diastereomer provides unambiguous chromatographic peak identity and enables accurate quantification of the Tulathromycin A component within the 9:1 isomer ratio specification, which is critical for batch release testing and stability studies [2].

In Vitro Susceptibility Testing and Resistance Surveillance Program Calibrator for Veterinary Macrolides

Tulathromycin A Diastereomer serves as the potency reference standard for establishing MIC breakpoints and quality control ranges in veterinary antimicrobial susceptibility testing (AST) following CLSI VET01/VET06 guidelines [1]. The confirmed MIC90 values of 2 μg/mL for M. haemolytica and 1 μg/mL for P. multocida (bovine) provide the quantitative benchmarks against which field isolates are assessed in national and international resistance monitoring programs such as GERM-Vet and NARMS [2]. The demonstrated 4- to 32-fold potency advantage over tilmicosin and the differential resistance profile under erm(42) carriage make this reference standard essential for calibrating surveillance assays that must distinguish triamilide susceptibility from cross-resistance in other macrolide subclasses [3][4].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Input for Generic Tulathromycin Product Development

The well-characterized pharmacokinetic profile of tulathromycin—plasma t₁/₂ ≈ 2.75 days, lung t₁/₂ ≈ 8.75 days in cattle, Vd ≈ 11 L/kg, and bioavailability >90% following subcutaneous administration—provides the reference dataset for PK/PD modeling and bioequivalence assessment of generic tulathromycin injectable formulations [1]. The Tulathromycin A Diastereomer reference standard enables accurate calibration of bioanalytical methods (LC-MS/MS) used to quantify tulathromycin concentrations in plasma and lung homogenate matrices, which are required for establishing pharmacokinetic similarity per regulatory guidance [2]. The extended lung residence time (therapeutic concentrations maintained for up to 15 days) is a critical quality attribute that must be verified in generic formulations against the innovator reference data [1].

Structure-Activity Relationship (SAR) Studies of Triamilide Macrolides for Next-Generation Veterinary Antimicrobial Design

The Tulathromycin A Diastereomer, as the fully characterized 15-membered-ring triamilide, constitutes the essential scaffold reference for medicinal chemistry programs aimed at optimizing the triamilide pharmacophore [1]. Key structural features established through SAR studies—the third amine (propylaminomethylene) group at C-4″ that enhances outer membrane penetration by increasing molecular basicity, and the 15-membered macrocyclic ring that differentiates it from 16-membered macrolides (tilmicosin, tildipirosin)—are defined relative to this single-diastereomer standard [2]. The ribosomal inhibition data (IC₅₀ = 0.26 ± 0.05 μM) and the differential interaction pattern with rRNA nucleotides compared to tildipirosin, tilmicosin, and tylosin provide quantitative target-engagement benchmarks for iterative analog design [3]. Structure elucidation reports (NMR, MS, FT-IR) included with the reference standard enable precise structural confirmation of novel synthetic triamilide analogs [1].

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